3-METHYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE -

3-METHYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Catalog Number: EVT-4884545
CAS Number:
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of the quinazolinone core. This can be achieved via condensation of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one, followed by reaction with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one. [, ]
  • Step 2: Introduction of the thioether moiety. This can be achieved by reacting 3-amino-2-methylquinazolin-4(3H)-one with 2-methylbenzyl chloride or bromide in the presence of a base like potassium carbonate in a suitable solvent like DMF. [, ]
Molecular Structure Analysis

3-Methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone features a quinazolinone core with a thioether substituent at the 2-position and a methyl group at the 3-position. The 2-methylbenzyl group further adds to the complexity of the structure. Structural characterization techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be employed to elucidate the exact spatial arrangement and conformation of the molecule. [, ]

Chemical Reactions Analysis
  • Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxide or sulfone derivatives. []
  • Alkylation: The nitrogen atom at the 3-position can be further alkylated to introduce various substituents. []
  • Cyclization: Reactions with appropriate reagents can lead to the formation of fused heterocyclic ring systems, expanding the structural diversity and potentially influencing biological activities. [, , ]
Applications
  • Antimicrobial agents: Quinazolinones have shown promising antibacterial and antifungal activities. [, , , , , ] Research could explore the efficacy of 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone against various microbial strains and its potential as a lead compound for novel antimicrobial drug development.
  • Anticancer agents: Several quinazolinone derivatives have displayed potent antitumor activity against different cancer cell lines. [, , , ] Investigating the in vitro and in vivo anticancer potential of 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone could reveal novel therapeutic avenues for cancer treatment.
  • Anti-inflammatory agents: Given the established anti-inflammatory properties of some quinazolinone derivatives, [, , ] exploring the potential of 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone in inflammatory disease models could be of interest.

2-[4-[3-(tert-Butylamino)-2-hydroxypropoxy] phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone (+/-)HX-CH 44 BS)

  • Compound Description: (+/-)HX-CH 44 BS is a new β1-selective adrenoceptor antagonist. It exhibits high affinity for β1-adrenoceptors, as demonstrated in various studies. Notably, it shows an extremely high β1/β2-affinity ratio of about 800, making it highly selective compared to other antagonists like atenolol or metoprolol. []

3-Amino-2-methyl-6-Iodo-quinazolin-4(3H)-one

  • Compound Description: This compound serves as a ligand in the formation of novel metal complexes with Co(II), Cu(II), and Zn(II). These complexes exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. []

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity on the MCF-7 cell line, a model for breast cancer. Compound E6, a specific derivative within this series, showed 70.74% inhibition of cell growth, highlighting its potential as a chemotherapeutic agent. []

(E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one

  • Compound Description: This compound, part of a series of novel quinazolinone-triazole hybrids, showed moderate growth inhibition of Leishmania promastigotes, the protozoan parasite responsible for leishmaniasis. []

3-[[(E)-(3-hydroxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one (HAMQ) and its metal complexes

  • Compound Description: HAMQ, a Schiff base ligand, forms complexes with Cd(II), Ni(II), Zn(II), and Cu(II). These complexes exhibit significant in vitro anticancer activity against human cancer cell lines, including HeLa (cervical cancer) and HCT-115 (colon cancer). []

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1) and its derivatives (2-15)

  • Compound Description: This series of quinazoline-4(3H)-one derivatives was synthesized from a common precursor, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. These derivatives, encompassing various heterocyclic structures, were synthesized through reactions with hydrazine hydrate, ammonium thiocyanate, thiosemicarbazide, and other reagents. []

3-[(dialkyl/aryl amino) methyl]-2-substituted-4(3H)-Quinazolinones

  • Compound Description: This series of compounds, synthesized via the Mannich reaction, exhibits significant anti-inflammatory activity. []

3-(2-(1-(4-chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazinyl)-2-methylquinazolin-4(3H)-one (VIIg)

  • Compound Description: This compound, among a series of synthesized quinazolinones, displayed good antibacterial and moderate antifungal activity in agar streak dilution tests. []

2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives (11a-11j)

  • Compound Description: These derivatives were synthesized and evaluated as potential anti-inflammatory and antioxidant agents. Some compounds within this series, such as 11e, 11f, and 11b, exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. []

2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones (1–20)

  • Compound Description: This series was synthesized and evaluated for in vitro antitumor activity. Notably, compounds 7 and 19 exhibited excellent antitumor properties, with compound 19 showing a mean growth inhibitory concentration (GI50) of 6.33 μM, comparable to the standard drugs 5-fluorouracil (5-FU), gefitinib, and erlotinib. []

Thio- and Thiazoloquinazolinones

  • Compound Description: This class of compounds was efficiently synthesized via the anodic oxidation of catechols in the presence of 2-mercapto-4(3H)-quinazolinone. The reaction pathway, either EC or ECEC, depends on the specific catechol used. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design and high-throughput screening. This compound potently inhibits PARP activity (IC50 = 11 nM) and demonstrates oral activity and high brain permeability, making it a promising candidate for neurodegenerative disorders like Parkinson's disease. []

3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives

  • Compound Description: These novel derivatives demonstrated significant antiviral activity against tobacco mosaic virus (TMV) in vivo, surpassing the efficacy of the commercial agent ningnanmycin. Specifically, compounds A5, A12, A25, and A27 exhibited remarkable curative activities. []

3-substituted 4(3H)-quinazolinone derivatives with halogenoethers, halogenoketones, and Mannich bases

  • Compound Description: This series of 3-substituted 4(3H)-quinazolinone derivatives, synthesized via alkylation reactions, was evaluated for analgesic effects. Notably, 3-[2-(2',4'-difluoro-4-biphenylyloxy)ethyl]-4(3H)-quinazolinone (Ib) and 3-[2-oxo-2-(4-biphenylyl)ethyl]-4(3H)-quinazolinone (IIi) emerged as promising candidates. []

3-aryl-2-(substituted styryl)-4(3H)-quinazolinones

  • Compound Description: These derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. Notably, compound IVa exhibited significant antiplasmodial activity and demonstrated a good safety profile in acute toxicity studies. []

3-methyl-4(3H)quinazolinone derivatives bearing 2-[1'-phenyl-3'-(substituted-phenyl)-2'-propenylidene]hydrazino or 2[5'-(substituted phenyl)-3'-phenyl-2'-pyrazolin-1'-yl] groups

  • Compound Description: These novel derivatives were synthesized and assessed for their analgesic and anti-inflammatory activities. All compounds demonstrated significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice, and their analgesic activities, assessed using the p-benzoquinone-induced writhing test, aligned with the anti-inflammatory results. [, ]

2, 3-disubstituted quinazolinone

  • Compound Description: This class of compounds has been studied for their potential as inhibitors of the human gamma-aminobutyric acid receptor, specifically the GABA(A)R-beta3 homopentamer. These receptors play a crucial role in the central nervous system, and modulation of their activity has implications for treating various neurological disorders. Molecular docking studies suggest that compound 4t within this series exhibits a good affinity for the active site of the GABA(A)R-beta3 homopentamer, highlighting its potential as a lead compound for further development. []

2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives

  • Compound Description: These analogues of 2-methyl-3-aryl-4(3H)-quinazolinones were synthesized and evaluated for their central nervous system (CNS) activities. They exhibited more potent CNS depressant activities and lower toxicities compared to their parent compounds. Notably, compound 24 displayed greater potency and lower toxicity than methaqualone, while compound 31 showed potent central muscle relaxing activity with significantly reduced toxicity compared to 6-aminomethaqualone. []

6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products

  • Compound Description: These compounds, derived from the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides, were investigated for their anticonvulsant activity. The reaction conditions influenced the formation of either S-alkylated derivatives or cyclized products. Pharmacological screening revealed that some of the synthesized compounds exhibited anticonvulsant activity in a rat model of pentylenetetrazole-induced seizures. []

3-[4-(2-substituted amino-1,3,4-thiadiazol-5-yl)phenyl]-2-methyl-4-(3H)- quinazolinones, 3-[4-(2-substituted amino-1,3,4-thiadiazol-5-yl)anilino]-2-methyl-4-(3H)- quinazolinones, and 3-[(2-substituted amino-1,3,4-thiadiazol-5-yl)methyl]-2-methyl-4(3H)-quinazolinones

  • Compound Description: These three series of quinazolinone derivatives, incorporating a thiadiazole moiety, were synthesized and evaluated for their antimicrobial activity. The study aimed to explore the potential of these compounds as antimicrobial agents. [, ]

7-chloro–2–methyl-4H–benzo[d][1,3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3H)–one

  • Compound Description: These quinazolinone derivatives were synthesized and evaluated for their antibacterial activity. The compounds displayed promising activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. []

6-pyrazinyl-/fused pyrazinylquinazolin-4(3H)-ones

  • Compound Description: Synthesized via a green chemistry approach using PEG, these compounds highlight the versatility of the quinazolinone scaffold for incorporating diverse heterocyclic systems. []

2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives (III-1~III-31)

  • Compound Description: This series of compounds was synthesized and evaluated for their antiviral activity. The compounds demonstrated moderate to good antiviral effects. Notably, compound III-31 exhibited activity against tobacco mosaic virus (TMV) by inducing the up-regulation of PR-1a and PR-5 genes, thereby inhibiting viral proliferation and movement. []

2-Methyl-3-o-tolyl-4(3H)-quinazolinone (MTQ)

  • Compound Description: MTQ is a hypnotic drug whose physiological disposition and metabolic fate have been studied in humans, rats, and rabbits. []

6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinone and their styryl and azo disperse dyes

  • Compound Description: These compounds, derived from 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones, were synthesized and evaluated for their application as disperse dyes for polyester. []

-Amino-6-Iodo-2-Methyl Quinazolin 4-(3h)-one and 6-Iodo-2-Methyl-4h-Benzo [D] [, ] Oxazin-4-one

  • Compound Description: These quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Both compounds demonstrated significant anti-inflammatory effects, with Compound 3 exhibiting higher potency than the standard drug indomethacin. []

Properties

Product Name

3-METHYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C17H16N2OS/c1-12-7-3-4-8-13(12)11-21-17-18-15-10-6-5-9-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3

InChI Key

LFMAPBTXGPBZTP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C

Solubility

1.5 [ug/mL]

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.